N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, a phenylpiperazine moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been found to inhibit the poly adp-ribose polymerases (parp)-1 , which plays a crucial role in DNA repair and programmed cell death.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring reacts with a suitable phenyl halide.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide: Similar structure but lacks the thiazole ring.
N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide: Contains a cyclopenta[d]thiazole ring instead of a simple thiazole ring.
Uniqueness
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the phenylpiperazine and benzamide groups makes this compound a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(16-7-3-1-4-8-16)23-21-22-18(15-28-21)20(27)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRXFCRUAKCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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